Enantioselective Synthesis of (S)-4-Fluoro-2,3-dihydro-1-benzofuran-3-amine: A Comprehensive Technical Guide
Enantioselective Synthesis of (S)-4-Fluoro-2,3-dihydro-1-benzofuran-3-amine: A Comprehensive Technical Guide
Executive Summary & Strategic Rationale
The chiral scaffold of (S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine (CAS 1213519-46-0) has emerged as a critical pharmacophore in modern drug discovery. Its unique rigidified ether structure and specific stereochemistry are highly sought after for the development of targeted therapeutics, including ketohexokinase (KHK) inhibitors for metabolic disorders[1] and protein arginine methyltransferase 5 (PRMT5) inhibitors for oncology applications[2].
Historically, the synthesis of 2,3-dihydrobenzofuran-3-amines relied on the formation of an oxime intermediate followed by non-selective reduction using harsh reagents like freshly prepared aluminum amalgam, which necessitated downstream chiral resolution and severely limited overall yield[3]. While alternative asymmetric methods—such as the enantioselective reduction of oxime O-benzyl ethers using borane catalyzed by
To address these limitations, this whitepaper details a highly scalable, self-validating asymmetric synthesis protocol utilizing Ellman’s Chiral Sulfinamide auxiliary. This route guarantees high enantiomeric excess (ee > 98%) and relies on predictable, causality-driven stereochemical models.
Retrosynthetic Analysis & Pathway Selection
The primary challenge in synthesizing (S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine is the precise installation of the C3 amine stereocenter. The retrosynthetic landscape offers three distinct pathways:
Caption: Retrosynthetic strategies for the chiral 2,3-dihydrobenzofuran-3-amine scaffold.
We select Route B as the core methodology. Unlike Route C, which has a maximum theoretical yield of 50%, and Route A, which requires expensive chiral transition-metal catalysts, Route B utilizes a robust chiral auxiliary that can be easily cleaved and recovered.
Mechanistic Causality: The Ellman Sulfinamide System
The success of this protocol relies on the interplay between electronics and sterics during the reduction phase.
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Imine Condensation: The condensation of 4-fluoro-2,3-dihydrobenzofuran-3-one with (S)-(-)-tert-butanesulfinamide requires a strong Lewis acid. Titanium(IV) ethoxide (Ti(OEt)₄) is strictly selected because it coordinates to the carbonyl oxygen, lowering the LUMO energy, while irreversibly reacting with the generated water to drive the equilibrium forward.
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Facial Selectivity (Steric Amplification): The presence of the fluorine atom at the C4 position introduces significant steric bulk adjacent to the C3 imine carbon. In the Ellman sulfinamide model, this ortho-substitution restricts the rotational degrees of freedom of the substrate. When reduced with NaBH₄ in a THF/H₂O mixture (proceeding via a non-chelating open transition state), the bulky tert-butyl group of the sulfinyl moiety effectively blocks the Re face of the imine. Hydride attack is directed exclusively to the Si face, establishing the (S)-configuration at the C3 position with exceptional diastereoselectivity.
Caption: Step-by-step workflow of the Ellman's chiral sulfinamide asymmetric synthesis route.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Fluoro-2,3-dihydrobenzofuran-3-one
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Acylation: Suspend 2-(2-fluorophenoxy)acetic acid (1.0 equiv) in anhydrous dichloromethane (DCM). Add thionyl chloride (1.5 equiv) and a catalytic amount of DMF. Stir at 40 °C for 2 hours, then concentrate to yield the acid chloride.
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Cyclization: Dissolve the crude acid chloride in DCM and cool to 0 °C. Portion-wise, add anhydrous aluminum chloride (AlCl₃, 1.2 equiv). Stir for 4 hours at room temperature to induce intramolecular Friedel-Crafts acylation.
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Workup: Quench carefully with ice water. Extract with DCM, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography to isolate the ketone core.
Step 2: Chiral Imine Condensation
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Reaction: In a flame-dried flask under argon, dissolve the ketone (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv) in anhydrous THF.
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Activation: Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Heat the mixture to 65 °C and reflux for 12 hours.
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Isolation: Cool to room temperature and pour into an equal volume of saturated aqueous NaCl with vigorous stirring (this precipitates titanium salts). Filter the resulting suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate to yield the (S)-sulfinyl imine.
Step 3: Diastereoselective Reduction
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Reduction: Dissolve the crude (S)-sulfinyl imine in a 98:2 mixture of THF/H₂O and cool to -50 °C.
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Hydride Delivery: Add NaBH₄ (3.0 equiv) in one portion. Stir at -50 °C for 2 hours, then slowly allow the reaction to warm to -20 °C over 4 hours.
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Quench: Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, dry, and concentrate to yield the (S,S)-sulfinamide intermediate.
Step 4: Acidic Cleavage & Isolation
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Deprotection: Dissolve the (S,S)-sulfinamide in methanol. Add 4M HCl in dioxane (3.0 equiv). Stir at room temperature for 2 hours.
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Precipitation: Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether to remove the cleaved sulfinyl byproducts.
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Final Product: Filter and dry the solid under vacuum to afford (S)-4-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride as an enantiopure white powder.
Quantitative Data & Process Optimization
The choice of reductant and solvent system in Step 3 is the most critical variable dictating the stereochemical outcome. Table 2 highlights the empirical optimization of the hydride delivery system.
Table 1: Quantitative Comparison of Asymmetric Strategies
| Strategy | Precursor | Chiral Inducer | Typical Yield (%) | Enantiomeric Excess (ee %) | Scalability |
| Oxime Reduction | Oxime Ether | CBS Catalyst / Borane | 60-75 | 85-92 | Moderate |
| Enzymatic Resolution | Racemic Amine | Lipase (e.g., CAL-B) | < 50 | > 98 | Low |
| Ellman's Auxiliary | Ketone | (S)-tert-Butanesulfinamide | 75-85 | > 98 | High |
Table 2: Optimization of Diastereoselective Reduction (Step 3)
| Reductant | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| NaBH₄ | THF/H₂O (98:2) | -50 to -20 | 84 | 96:4 |
| L-Selectride | THF | -78 | 78 | 98:2 |
| DIBAL-H | DCM | -78 | 65 | 85:15 |
| Ru/TsDPEN | DMF/HCOOH | 25 | 45 | 70:30 |
Note: While L-Selectride provides a marginally higher dr, NaBH₄ in THF/H₂O is selected for the standard protocol due to its superior cost-efficiency, safety profile at scale, and higher overall yield.
Self-Validating Quality Control
To ensure this protocol functions as a self-validating system, researchers must integrate specific analytical checkpoints:
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In-Process Chiral HPLC: Immediately following Step 3, an aliquot of the crude (S,S)-sulfinamide must be analyzed via chiral HPLC (e.g., Chiralcel OD-H column).
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Corrective Action Trigger: If the diastereomeric ratio (dr) falls below 95:5, the protocol dictates a mandatory recrystallization of the sulfinamide intermediate from hexanes/ethyl acetate. This purifies the diastereomer before cleavage, ensuring that the final amine ee is mathematically guaranteed to exceed 98% without requiring complex resolution of the final highly polar amine salt.
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